REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=[O:3].[N+:12]([O-])([OH:14])=[O:13]>O>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1[N+:12]([O-:14])=[O:13])=[O:3]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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TEMPERATURE
|
Details
|
warmed
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Type
|
WAIT
|
Details
|
held at 40° C. for 1 hour
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution, dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
hexane was added
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |